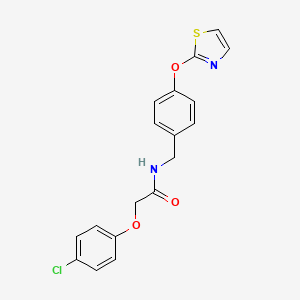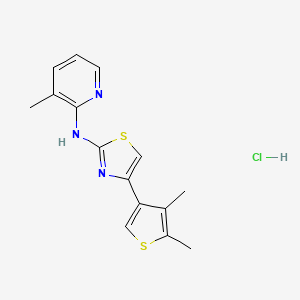
2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O3S and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential in Herbicide Research and Environmental Impact Studies
Phenoxy herbicides, which share a portion of the structural motif with the compound , have been widely studied for their use in agriculture and their environmental impact. For example, studies on phenoxyherbicides like (2,4,5-trichlorophenoxy)acetic acid have explored their association with soft tissue sarcoma and environmental persistence (Smith et al., 1984; Schreinemachers, 2003). These studies underline the need for comprehensive risk assessments of chemical compounds used in agriculture and their long-term effects on human health and the environment.
Antimycotic and Antibacterial Applications
Compounds containing thiazol and chlorophenoxy groups have shown promise in antimicrobial applications. Sertaconazole, for instance, is an antimycotic agent that has been evaluated for its efficacy and safety in treating Pityriasis versicolor and cutaneous dermatophytosis, demonstrating high antifungal activity and excellent safety profiles (Nasarre et al., 1992; Pedragosa et al., 1992). This suggests that the target compound could potentially be explored for similar antimycotic or broader antimicrobial applications.
Drug Metabolism and Pharmacokinetics
The investigation of novel compounds for therapeutic applications includes studies on their metabolism and safety. For example, studies on the orexin 1 and 2 receptor antagonist SB-649868 provide insights into the metabolism of compounds with complex structures, highlighting the importance of understanding the disposition and metabolic pathways to ensure efficacy and safety (Renzulli et al., 2011). Such studies could be relevant for exploring the pharmacokinetics of 2-(4-chlorophenoxy)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, especially if considered for therapeutic uses.
Toxicology and Environmental Health
The environmental and health impacts of chemical compounds, especially those used in agriculture and industry, are critical areas of research. Studies on the toxicology of compounds like 2,4-D and chlorpyrifos provide insights into potential adverse effects and underscore the necessity for rigorous safety evaluations (Osterloh et al., 1983). These considerations are crucial for any new chemical introduced into the environment or considered for human exposure.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-3-7-15(8-4-14)23-12-17(22)21-11-13-1-5-16(6-2-13)24-18-20-9-10-25-18/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBGSCCZPAHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)


![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

